molecular formula C13H15NO3 B187839 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-65-7

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B187839
CAS RN: 63674-65-7
M. Wt: 233.26 g/mol
InChI Key: FVLRNFDPKXYNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, more commonly known as DMPOCA, is an organic compound belonging to the class of pyrrolidine derivatives. It has a wide range of applications in the field of biochemistry, physiology, and medicinal chemistry. It is a valuable intermediate in the synthesis of various pharmaceuticals, and has been used in the synthesis of various natural products. DMPOCA is a highly versatile compound and can be used in a variety of different research applications.

Scientific Research Applications

DMPOCA has a wide range of applications in scientific research. It has been used in the synthesis of various natural products and pharmaceuticals, and has been used in the synthesis of a variety of different compounds. It has also been used in the synthesis of various peptides and proteins, as well as in the synthesis of various small molecules. Additionally, it has been used in the synthesis of various organometallic complexes.

Mechanism of Action

The mechanism of action of DMPOCA is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins and other macromolecules, as well as in the metabolism of various small molecules. Additionally, it has been suggested that it may act as a modulator of certain cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPOCA are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins and other macromolecules, as well as in the metabolism of various small molecules. Additionally, it has been suggested that it may act as a modulator of certain cellular processes, such as cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using DMPOCA in laboratory experiments include its availability, its low cost, and its versatility. Additionally, it is a highly stable compound, which makes it suitable for use in a variety of different research applications. However, one of the main limitations of using DMPOCA in laboratory experiments is its toxicity. Inhaling or ingesting the compound can be hazardous, and it should be handled with caution.

Future Directions

There are a number of potential future directions for research involving DMPOCA. These include further investigation into its mechanism of action, its potential as an inhibitor of certain enzymes, and its potential as a modulator of certain cellular processes. Additionally, further research into its potential applications in the synthesis of various natural products and pharmaceuticals could be beneficial. Furthermore, further research into its potential toxicity and safety profile could help to better understand its use in laboratory experiments.

Synthesis Methods

DMPOCA can be prepared by the oxidation of 3,4-dimethylphenyl pyrrolidine with a suitable oxidizing agent such as potassium permanganate or potassium dichromate. The reaction is typically carried out in an aqueous solution of the oxidizing agent in the presence of an acid such as sulfuric acid or hydrochloric acid. The reaction is typically complete within a few hours, and the product can be isolated by filtration or crystallization.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLRNFDPKXYNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389304
Record name 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

63674-65-7
Record name 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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